molecular formula C10H9BrN2O2 B13080809 5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid

5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13080809
M. Wt: 269.09 g/mol
InChI Key: SPPUQPSBGWTUCV-UHFFFAOYSA-N
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Description

5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid is a pyridine derivative featuring a bromine atom at position 5, a but-3-yn-2-yl-substituted amino group at position 2, and a carboxylic acid at position 2. This compound’s unique structure combines electron-withdrawing (bromine, carboxylic acid) and electron-donating (alkyne-bearing amino group) substituents, making it a versatile intermediate in pharmaceutical and materials chemistry. Its alkyne moiety may enable click chemistry applications, while the carboxylic acid group facilitates derivatization or coordination in metal complexes.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

5-bromo-2-(but-3-yn-2-ylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H9BrN2O2/c1-3-6(2)13-9-8(10(14)15)4-7(11)5-12-9/h1,4-6H,2H3,(H,12,13)(H,14,15)

InChI Key

SPPUQPSBGWTUCV-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=C(C=C(C=N1)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for efficiency and yield, ensuring that the compound can be produced in sufficient quantities for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) CAS RN Melting Point (°C) Key Applications/Notes
5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid C₁₁H₁₀BrN₃O₂ Br (5), NH-(but-3-yn-2-yl) (2), COOH (3) 296.12 Not provided N/A Potential click chemistry, drug intermediates
5-Bromo-2-pyridinecarboxylic acid C₆H₄BrNO₂ Br (5), COOH (2) 202.00 30766-11-1 N/A Synthetic intermediate
5-Bromo-3-pyridinecarboxylic acid C₆H₄BrNO₂ Br (5), COOH (3) 202.00 20826-04-4 178–180 Organometallic complexes
5-Bromo-3-fluoropyridine-2-carboxylic acid C₆H₃BrFNO₂ Br (5), F (3), COOH (2) 220.00 669066-91-5 N/A Catalysts, photoluminescence dyes
5-Bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid C₇H₆BrNO₃ Br (5), OH (6), CH₃ (2), COOH (3) 232.03 1803604-56-9 N/A High polarity, pharmaceutical research
5-Bromo-2-(3-chloropyridin-2-yl)-2H-pyrazole-3-carboxylic acid C₉H₅BrClN₃O₂ Br (5), Cl-pyridinyl (2), COOH (3) 301.52 500011-86-9 N/A Patent applications for bioactive molecules
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid C₇H₄BrN₃O₂ Br (5), COOH (3), fused pyrazolo ring 242.03 916325-85-4 N/A Heterocyclic drug design

Key Observations

Substituent Effects on Reactivity and Applications: Electron-Withdrawing Groups: Bromine and fluorine (e.g., in 5-bromo-3-fluoropyridine-2-carboxylic acid ) enhance electrophilicity, favoring cross-coupling reactions. The carboxylic acid group enables salt formation or esterification. Alkyne Functionality: The but-3-yn-2-yl group in the target compound offers unique reactivity for Huisgen cycloaddition (click chemistry), absent in simpler analogs like 5-bromo-2-pyridinecarboxylic acid .

Physicochemical Properties :

  • Melting Points : Only 5-bromo-3-pyridinecarboxylic acid and 5-bromo-2-pyridinecarboxylic acid have reported melting points (178–180°C and unspecified, respectively). The absence of data for other compounds limits solubility and stability comparisons.
  • Polarity : Hydroxy and methyl groups in 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid increase polarity, likely improving aqueous solubility compared to the alkyne-containing target compound.

Synthetic and Industrial Relevance: Fluorinated derivatives (e.g., 5-bromo-3-fluoropyridine-2-carboxylic acid) are prioritized in catalysis and materials science due to fluorine’s electronegativity and metabolic stability .

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